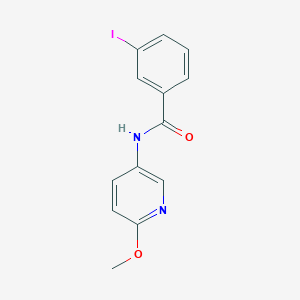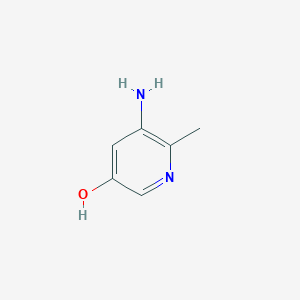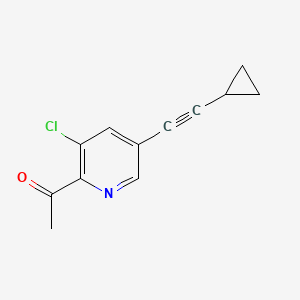
3-iodo-N-(6-methoxypyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H11IN2O2. It is characterized by the presence of an iodine atom attached to a benzamide moiety, which is further connected to a methoxypyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(6-methoxypyridin-3-yl)benzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-iodo-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methoxypyridin-3-yl)benzamide: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-chloro-N-(6-methoxypyridin-3-yl)benzamide: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness
3-iodo-N-(6-methoxypyridin-3-yl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where iodine’s properties are beneficial .
Propiedades
Fórmula molecular |
C13H11IN2O2 |
|---|---|
Peso molecular |
354.14 g/mol |
Nombre IUPAC |
3-iodo-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11IN2O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,16,17) |
Clave InChI |
CRUFKVHFMAPWAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)


![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)
